N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide
Description
N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a 3,4-difluorophenyl group and a 6-(4-ethoxyphenyl)pyridazine moiety. Its structural complexity arises from the combination of fluorine substituents (enhancing lipophilicity and metabolic stability) and the ethoxyphenyl-pyridazine unit (contributing to π-π stacking and hydrogen bonding).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F2N5O2/c1-2-32-18-6-3-16(4-7-18)21-9-10-22(28-27-21)29-11-13-30(14-12-29)23(31)26-17-5-8-19(24)20(25)15-17/h3-10,15H,2,11-14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBZUWYSWJKDMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-difluorophenyl)-4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of piperazine derivatives, which are known for their diverse pharmacological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 376.41 g/mol. The structure features a piperazine core substituted with a difluorophenyl group and a pyridazinyl moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H22F2N4O |
| Molecular Weight | 376.41 g/mol |
| CAS Number | 894054-87-6 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro evaluations have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.
Case Study: Cytotoxicity Assay
In a study conducted by researchers investigating similar piperazine derivatives, the compound displayed IC50 values indicative of strong anticancer activity:
| Cell Line | IC50 Value (µM) | Reference Compound (IC50) |
|---|---|---|
| MCF-7 | 0.65 | Prodigiosin (1.93) |
| HCT-116 | 2.41 | Prodigiosin (2.84) |
These results suggest that the compound may induce apoptosis in cancer cells, potentially through mechanisms involving caspase activation and cell cycle arrest.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies indicate that it may interact with specific molecular targets within the cell, leading to modulation of signaling pathways associated with cell proliferation and survival.
Proposed Mechanisms
- Caspase Activation : The compound may enhance the activity of caspases, leading to programmed cell death.
- Cell Cycle Arrest : Flow cytometry analyses have shown that treated cells exhibit G1 phase arrest, suggesting disruption in the normal cell cycle progression.
- Molecular Docking Studies : Computational studies suggest strong interactions between the compound and target proteins, indicating potential for further drug development.
Antimicrobial Activity
In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary tests indicate effectiveness against various bacterial strains, although further studies are needed to quantify this activity.
Comparison with Similar Compounds
Structural Analogues with Fluorinated Aromatic Substituents
describes six N-(substituted phenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide derivatives (A1–A6). Key comparisons include:
| Compound | Substituent | Yield (%) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Target Compound | 3,4-difluorophenyl | - | - | Ethoxyphenyl-pyridazine core; potential enhanced solubility from ethoxy group |
| A2 (3-fluorophenyl) | 3-F | 52.2 | 189.5–192.1 | Lower steric hindrance; simpler synthesis |
| A3 (4-fluorophenyl) | 4-F | 57.3 | 196.5–197.8 | Improved crystallinity compared to A2 |
| A6 (4-chlorophenyl) | 4-Cl | 48.1 | 189.8–191.4 | Higher electronegativity; potential for stronger target binding |
Key Insight: The target compound’s 3,4-difluorophenyl group introduces ortho- and para-substitution, likely increasing steric bulk and altering electronic properties compared to mono-fluorinated or chlorinated analogs. The ethoxyphenyl-pyridazine moiety distinguishes it from quinazoline-based derivatives in .
Pyridazine- and Piperazine-Based Derivatives
highlights pyridazinone derivatives synthesized via reactions involving 3,6-dichloropyridazine and fluorophenylpiperazine. For example:
- 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone: Features a 2-fluorophenyl group and pyridazinone core.
- Ethyl 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone-2-yl-acetate: Introduces an ester side chain for improved bioavailability.
Comparison :
Ethoxyphenyl-Containing Analogs
describes N-(4-ethoxyphenyl)-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxamide , which shares the ethoxyphenyl motif. Key distinctions include:
- Core Heterocycle : The target compound uses pyridazine, while ’s analog employs a thiazolo-pyridine scaffold.
- Substituent Position : The ethoxy group in the target compound is at the para position of the pyridazine-linked phenyl ring, whereas ’s ethoxyphenyl is directly attached to the carboxamide nitrogen.
Trifluoromethyl and Halogen-Substituted Derivatives
details 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide , which features dual trifluoromethyl groups and a chloropyridinyl moiety.
Key Insight : The target compound lacks the strong electron-withdrawing trifluoromethyl groups, possibly favoring different binding interactions or reduced metabolic resistance compared to ’s derivative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
